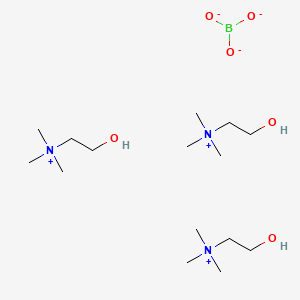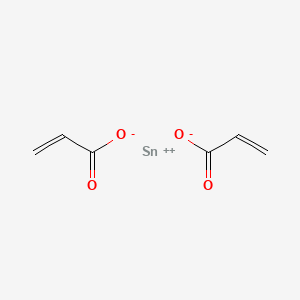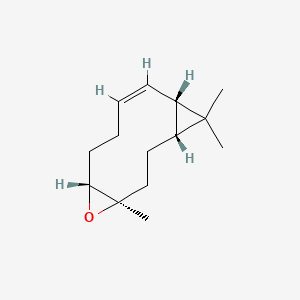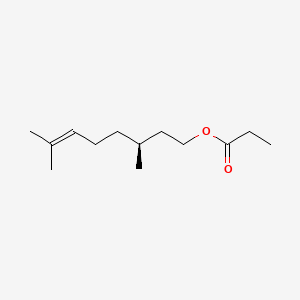
Tricholine borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricholine borate is a chemical compound that combines three molecules of choline with boric acid. It is known for its applications in various fields, including medicine and industry. The compound is particularly noted for its role in reducing cholesterol levels and its anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricholine borate can be synthesized through the reaction of choline chloride with boric acid. The reaction typically occurs in an aqueous medium, where choline chloride and boric acid are mixed in stoichiometric amounts. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where choline chloride and boric acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified and dried for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tricholine borate undergoes several types of chemical reactions, including hydrolysis and complexation.
Hydrolysis: In the presence of water, this compound can hydrolyze to form choline and boric acid.
Complexation: this compound can form complexes with various metal ions, which can be useful in different chemical processes.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions involving this compound. The reaction can occur under neutral, acidic, or basic conditions.
Complexation: Metal salts such as copper sulfate or zinc chloride can be used as reagents for complexation reactions with this compound.
Major Products Formed
Hydrolysis: The major products of hydrolysis are choline and boric acid.
Complexation: The major products of complexation reactions are metal-choline-borate complexes.
Applications De Recherche Scientifique
Tricholine borate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of complex compounds.
Biology: this compound is studied for its role in cellular processes, including its impact on lipid metabolism and cell signaling.
Medicine: The compound is used in the treatment of hyperlipidemia and as an anti-inflammatory agent. It has shown promise in reducing cholesterol levels and alleviating symptoms of asthma.
Industry: this compound is used in the production of lubricants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of tricholine borate involves its interaction with cellular membranes and enzymes.
Lipid Metabolism: this compound aids in the conversion of fat and cholesterol into phospholipids, which are essential components of cell membranes.
Anti-Inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and tumor necrosis factor-alpha.
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline chloride: A precursor to tricholine borate, used in similar applications but lacks the borate component.
Boric acid: Used in various industrial and medical applications, but does not have the lipid metabolism benefits of this compound.
Tricholine citrate: Another choline derivative used in the treatment of hyperlipidemia, but with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of choline and boric acid, which provides both lipid metabolism benefits and anti-inflammatory properties. This dual functionality makes it particularly valuable in medical and industrial applications.
Propriétés
Numéro CAS |
85702-84-7 |
|---|---|
Formule moléculaire |
C15H42BN3O6 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)azanium;borate |
InChI |
InChI=1S/3C5H14NO.BO3/c3*1-6(2,3)4-5-7;2-1(3)4/h3*7H,4-5H2,1-3H3;/q3*+1;-3 |
Clé InChI |
IIAYWPDIEYSHQG-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])[O-].C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)


![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)








